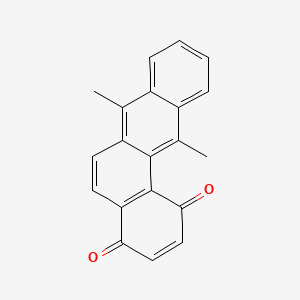
Benz(a)anthracene-1,4-dione, 7,12-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(a)anthracene-1,4-dione, 7,12-dimethyl- is a polycyclic aromatic hydrocarbon with the molecular formula C20H16O2. It is a derivative of benzanthracene, characterized by the presence of two methyl groups at the 7 and 12 positions and a quinone structure at the 1 and 4 positions. This compound is known for its significant biological activity and is often studied for its carcinogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benz(a)anthracene-1,4-dione, 7,12-dimethyl- can be synthesized through various organic reactions. One common method involves the oxidation of 7,12-dimethylbenz(a)anthracene using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs in an acidic medium, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity. The product is then subjected to rigorous purification steps, including distillation and crystallization, to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracene-1,4-dione, 7,12-dimethyl- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide in acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents under appropriate conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
Benz(a)anthracene-1,4-dione, 7,12-dimethyl- has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Studied for its carcinogenic properties and potential use in cancer research.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism by which Benz(a)anthracene-1,4-dione, 7,12-dimethyl- exerts its effects involves its interaction with cellular macromolecules. It can form adducts with DNA, leading to mutations and potentially causing cancer. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can damage cellular components .
Comparison with Similar Compounds
Similar Compounds
Benz(a)anthracene: Lacks the quinone structure and methyl groups.
7,12-Dimethylbenz(a)anthracene: Similar structure but lacks the quinone functionality.
1,4-Dimethyl-2,3-benzophenanthrene: Another derivative with different substitution patterns
Uniqueness
Benz(a)anthracene-1,4-dione, 7,12-dimethyl- is unique due to its specific substitution pattern and quinone structure, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
71964-73-3 |
|---|---|
Molecular Formula |
C20H14O2 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
7,12-dimethylbenzo[a]anthracene-1,4-dione |
InChI |
InChI=1S/C20H14O2/c1-11-13-5-3-4-6-14(13)12(2)19-15(11)7-8-16-17(21)9-10-18(22)20(16)19/h3-10H,1-2H3 |
InChI Key |
KMZNJHZZPXJOPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C(=O)C=CC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![10,12-Dibromo-3-(tribromomethyl)-7-(trichloromethyl)-2,4,6,8,13-pentazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene](/img/structure/B12787141.png)
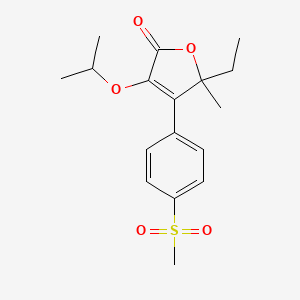
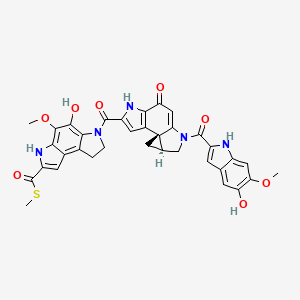

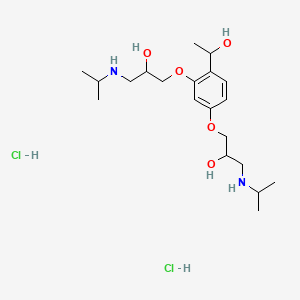
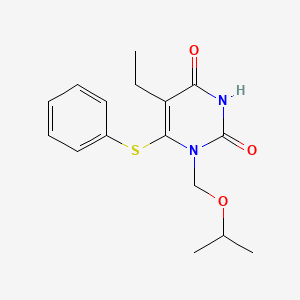
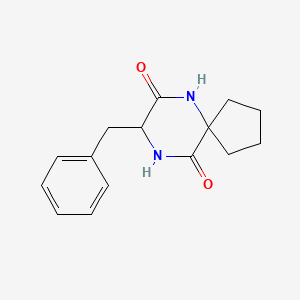

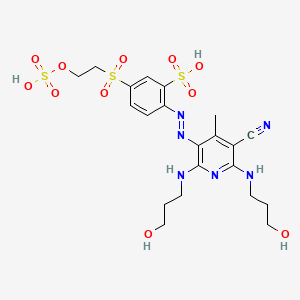

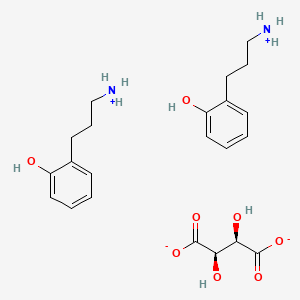
![3-[6-(Acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxy-5-(5-methyl-2-sulfanylidene-1,3-thiazolidine-4-carbonyl)oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B12787230.png)
